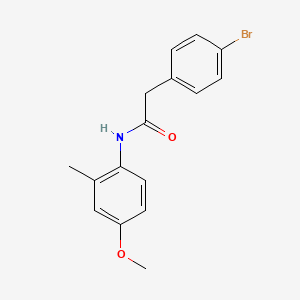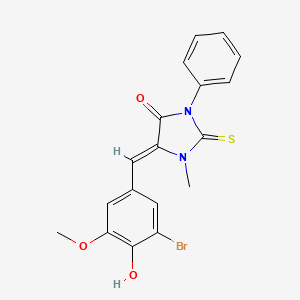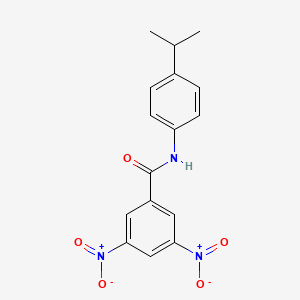
2-(4-bromophenyl)-N-(4-methoxy-2-methylphenyl)acetamide
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of related acetamide compounds typically involves multiple steps, including acetylation, esterification, and ester interchange processes. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide synthesis utilizes N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol through acetylation, esterification, and ester interchange steps, achieving high yields and demonstrating the compound's complex synthetic route (Zhong-cheng & Wan-yin, 2002).
Molecular Structure Analysis
Molecular structure analysis often includes examining the dihedral angles and intermolecular interactions. For a similar compound, 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide, the 4-bromophenyl fragment makes a significant dihedral angle with the acetamide unit, influencing its three-dimensional conformation and potential reactivity (Xiao et al., 2009).
Chemical Reactions and Properties
The compound's chemical behavior is indicative of its functional groups' reactivity. For example, N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide's synthesis through alkylation and nitration reflects the influence of bromo and nitro groups on its chemical properties and reactions (Da-yang, 2004).
Physical Properties Analysis
Physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding a compound's behavior in various conditions. Although specific data for 2-(4-bromophenyl)-N-(4-methoxy-2-methylphenyl)acetamide are not readily available, related compounds' analyses can provide insights into how similar structures might behave (Camerman et al., 2005).
Chemical Properties Analysis
The chemical properties of acetamide derivatives are influenced by substituents on the phenyl rings and the acetamide group. These can affect the compound's reactivity, stability, and interactions with other molecules. The synthesis and characterization of derivatives like 2-hydroxy-N-methyl-N-phenyl-acetamide provide a foundation for understanding the chemical behavior of 2-(4-bromophenyl)-N-(4-methoxy-2-methylphenyl)acetamide (Zhou & Shu, 2002).
Applications De Recherche Scientifique
Comparative Metabolism of Chloroacetamide Herbicides
Research by Coleman et al. (2000) delves into the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, by human and rat liver microsomes. These studies highlight the metabolic pathways that lead to the formation of DNA-reactive products, suggesting implications for understanding the toxicological profiles of these compounds in agricultural settings Coleman, Linderman, Hodgson, & Rose, 2000.
Synthesis and Pharmacological Assessment
Rani et al. (2016) synthesized novel acetamide derivatives to explore their cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. This research underscores the potential therapeutic applications of acetamide derivatives in medicine Rani, Pal, Hegde, & Hashim, 2016.
Green Synthesis of Acetamide Derivatives
Zhang Qun-feng (2008) developed a novel catalytic process for synthesizing N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate in dye production. This study illustrates the importance of acetamide derivatives in industrial applications and highlights advancements in green chemistry Zhang Qun-feng, 2008.
Investigation of Soil and Environmental Interactions
Banks and Robinson (1986) examined how soil properties and wheat straw affect the reception and activity of chloroacetamide herbicides, such as acetochlor. Their findings are crucial for developing sustainable agricultural practices and understanding the environmental fate of these chemicals Banks & Robinson, 1986.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-(4-methoxy-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11-9-14(20-2)7-8-15(11)18-16(19)10-12-3-5-13(17)6-4-12/h3-9H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHQKLFBQGYUMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-isopropyl-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4617703.png)
![4-methyl-N-phenyl-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B4617704.png)
![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-ethylacetamide](/img/structure/B4617712.png)

![5-oxo-1-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4617739.png)
![2,4,6-trimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4617744.png)
![1-(4-methoxyphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4617747.png)
![N-{1-[(isopropylamino)carbonyl]-2-[5-(3-nitrophenyl)-2-furyl]vinyl}-4-methoxybenzamide](/img/structure/B4617748.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-isopropyl-3-isoxazolecarboxamide](/img/structure/B4617760.png)
![methyl [({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetyl)amino](phenyl)acetate](/img/structure/B4617761.png)
![1-{2-[(6-chloro-4-phenyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B4617762.png)
